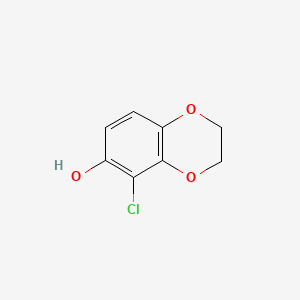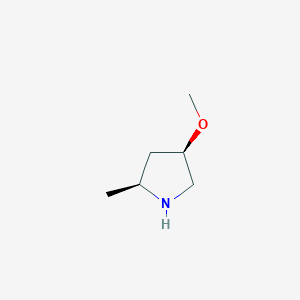![molecular formula C9H19ClN2O2 B13906016 tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/structure/B13906016.png)
tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride is a chemical compound with the CAS number 2725774-15-0 . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with a suitable azetidine derivative under controlled conditions. One common method involves the use of tert-butoxycarbonyl (Boc) protecting groups to facilitate the reaction . The reaction conditions often include the use of organic solvents such as ethanol and the addition of reagents like Boc anhydride and ammonia . Industrial production methods may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines.
Scientific Research Applications
tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride can be compared with other similar compounds, such as:
tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate hydrochloride: This compound has a similar structure but differs in the stereochemistry of the azetidine ring.
tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate: This compound contains a piperidine ring instead of an azetidine ring.
rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride: This compound has a cyclopentyl ring and different stereochemistry.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the azetidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H19ClN2O2 |
|---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-6-7(5-10-6)11-8(12)13-9(2,3)4;/h6-7,10H,5H2,1-4H3,(H,11,12);1H/t6-,7+;/m0./s1 |
InChI Key |
QEGLJGQQFDDFJO-UOERWJHTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CN1)NC(=O)OC(C)(C)C.Cl |
Canonical SMILES |
CC1C(CN1)NC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(Z)-3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13905939.png)

![Potassium;3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B13905955.png)
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13905960.png)
![9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene](/img/structure/B13905968.png)


![Methyl cis-1-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13905987.png)





![Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate](/img/structure/B13906031.png)
